molecular formula C7H13N B2460007 2-Cyclopropylpyrrolidine CAS No. 383127-10-4

2-Cyclopropylpyrrolidine

Cat. No. B2460007
M. Wt: 111.188
InChI Key: WOUSTBXLCUPLRA-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrrolidine (2CPP) is a cyclic amine that contains a three-membered cyclopropyl ring fused to a pyrrolidine ring. It is a part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in 2-Cyclopropylpyrrolidine contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Cyclopropylpyrrolidine are not detailed in the literature, pyrrolidine compounds are known for their versatility in chemical reactions. They can undergo various transformations, including ring construction and functionalization .

Scientific Research Applications

Cyanopyrrolidines as DPP-IV Inhibitors

Cyanopyrrolidines, a class which includes 2-Cyclopropylpyrrolidine derivatives, are primarily known for their role as inhibitors of the serine protease dipeptidyl peptidase IV (DPP-IV). This enzyme plays a significant role in the treatment of type 2 diabetes. Research has shown the potential of cyanopyrrolidines to become valuable medicines for type 2 diabetes. The development of vildagliptin and saxagliptin, which are Phase III clinical trial drugs for diabetes, highlights the significance of this compound class (Peters, 2007).

Neuroprotective Properties

Studies have identified compounds like 2R,4R-APDC, a potent and highly selective agonist of metabotropic glutamate receptor subtypes mGlu2 and -3, which share structural similarities with 2-Cyclopropylpyrrolidine. These compounds have demonstrated neuroprotective effects against excitotoxic neuronal death, suggesting their potential use in neuroprotective drugs (Battaglia et al., 1998).

Synthesis and Chemical Properties

The synthesis of 2-Cyclopropylpyrrolidine and its derivatives has been a topic of interest in organic chemistry. Research has focused on developing routes to synthesize 2-cyanopyrrolidines using various methods, indicating the versatility and importance of this compound in medicinal chemistry (Grygorenko et al., 2007).

Antitumor Activity

There is evidence of the role of 2-Cyclopropylpyrrolidine derivatives in antitumor activity. Certain compounds containing pyrrolidine structures have shown potent antitumor activity against various tumors, highlighting the potential of these compounds in cancer treatment (Morikawa et al., 1991).

Role in Dipeptidyl Peptidase IV Inhibition

Further studies have identified methanoprolinenitrile-containing dipeptide mimetics as inhibitors of DPP-IV, which is crucial in the degradation of glucagon-like peptide-1. These inhibitors are significant for the treatment of type 2 diabetes. The research shows that the integration of a cyclopropyl group in these compounds results in enhanced chemical stability and high inhibitory potency (Magnin et al., 2004).

properties

IUPAC Name

2-cyclopropylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7(8-5-1)6-3-4-6/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUSTBXLCUPLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpyrrolidine

Citations

For This Compound
5
Citations
J Peek, J Xu, H Wang, S Suryavanshi… - ACS Infectious …, 2020 - ACS Publications
… diastereomeric mixtures of 2-cyclopropylpyrrolidine and 2-methylpyrrolidine, respectively. … screened using diastereomeric mixtures of 2-cyclopropylpyrrolidine and 2-methylpyrrolidine, …
Number of citations: 16 pubs.acs.org
HJ Rong, YF Cheng, FF Liu, SJ Ren… - The Journal of Organic …, 2017 - ACS Publications
The late-stage oxidation of substituted pyrrolidines offers good flexibility for the construction of γ-lactam libraries, and especially in recent years the methods for functionalization of …
Number of citations: 36 pubs.acs.org
HJ Rong, JJ Yao, JK Li, J Qu - The Journal of Organic Chemistry, 2017 - ACS Publications
… When H 2 O was added to the reaction mixture as a cosolvent, 2-cyclopropylpyrrolidine (3a) and 3,5-di-tert-butyl-1,2-benzoquinone (4), which are the products of hydrolysis of A, were …
Number of citations: 25 pubs.acs.org
RT Smith - 2020 - search.proquest.com
The synthesis of C sp 3-rich scaffolds in organic chemistry is essential to obtain molecules of three-dimensional complexity. While many methods exist to introduce aliphatic groups via …
Number of citations: 2 search.proquest.com
AG Cochran, M Flynn - Journal of Medicinal Chemistry, 2023 - ACS Publications
… To a suspension of 600 mg of 36 (2.88 mmol) in 3 mL of methanol were added 734 mg of (R)-2-cyclopropylpyrrolidine hydrochloride (4.96 mmol) and 2 mL of DIPEA (11.5 mmol). The …
Number of citations: 3 pubs.acs.org

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